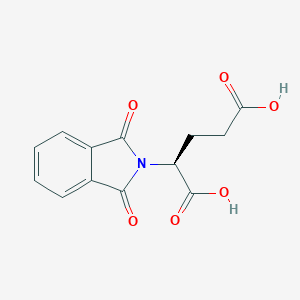

N-Phthaloyl-L-glutamic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFFSKLJNYRHQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187605 | |

| Record name | L-2-Phthalimidoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

340-90-9 | |

| Record name | N-Phthaloyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2-Phthalimidoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV2BGD128X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phthaloyl-L-glutamic acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-L-glutamic acid is a pivotal intermediate in synthetic organic chemistry, particularly in the realms of peptide synthesis and the development of pharmacologically active molecules. This document provides a comprehensive overview of its synthesis, physicochemical properties, and relevant biological context. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in chemistry and drug discovery.

Introduction

This compound is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group.[1][2] This protection strategy is crucial in multi-step syntheses, preventing the highly reactive amino group from participating in undesired side reactions. Its applications are diverse, ranging from its use as a chiral building block in the synthesis of complex molecules to being a key precursor for compounds with significant biological activities. Notably, it is an intermediate in the synthesis of thalidomide (B1683933) and various copolyamides.[3][4] Furthermore, the broader class of N-phthaloyl amino acids has demonstrated potential as anti-inflammatory and immunomodulatory agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct condensation of L-glutamic acid with phthalic anhydride (B1165640).

Synthesis Pathway

The synthesis involves the reaction of the primary amine of L-glutamic acid with phthalic anhydride to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final this compound product.

Caption: Synthesis of this compound from L-glutamic acid and phthalic anhydride.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₆ | [1][2][3] |

| Molecular Weight | 277.23 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 340-90-9 | [2] |

Tabulated Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Melting Point | 160-162 °C | [3] | |

| Optical Activity [α] | -45° to -41° | c = 10 g/mL in H₂O, 25 °C | |

| pKa | 3.45 ± 0.10 | Predicted | [1][3] |

| Water Solubility | >41.6 µg/mL | pH 7.4 | [1][2] |

| Density | 1.566 ± 0.06 g/cm³ | Predicted | [3] |

| Boiling Point | 519.0 ± 40.0 °C | Predicted | [3] |

| Flash Point | 267.7 °C | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆, 600 MHz): A broad signal is observed around 12.03 ppm, characteristic of the carboxylic acid protons. The aromatic protons of the phthaloyl group appear as superimposed signals in the region of 7.85-7.93 ppm.[5]

-

¹³C NMR (DMSO, 150 MHz): Characteristic signals for the carbonyl groups of the phthalimide (B116566) and carboxylic acids are observed, along with resonances for the aromatic and aliphatic carbons.[5]

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula and provides the exact mass of the compound.[5]

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound.

Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

-

L-Glutamic acid

-

Phthalic anhydride

-

Glacial acetic acid

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a round-bottom flask, suspend one equimolar amount of L-glutamic acid in glacial acetic acid.

-

Add one equimolar amount of phthalic anhydride to the suspension.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold deionized water to precipitate the product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and acetic acid.

-

Dry the product under vacuum to obtain this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Biological Context and Applications

While this compound is primarily a synthetic intermediate, the broader class of N-phthaloyl amino acids has shown notable biological activities.

Anti-inflammatory and Immunomodulatory Effects

Studies have shown that some N-phthaloyl amino acid derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) by macrophages.[6] This suggests a potential for these compounds to act as immunomodulatory agents. The inhibition of these key cytokines can disrupt inflammatory signaling cascades.

Inhibition of Pro-inflammatory Signaling (Simplified Pathway)

The diagram below illustrates a simplified representation of a pro-inflammatory signaling pathway and the potential point of inhibition by N-phthaloyl amino acids.

Caption: Potential inhibition of pro-inflammatory cytokine production by N-phthaloyl amino acids.

Conclusion

This compound is a valuable and versatile molecule for chemical synthesis. Its straightforward preparation and the stability of the phthaloyl protecting group make it an ideal starting material for a variety of applications, including the synthesis of biologically active compounds. The data and protocols presented in this guide are intended to facilitate its use in research and development. Further investigation into the biological activities of its derivatives may open new avenues for therapeutic innovation.

References

An In-depth Technical Guide to N-Phthaloyl-L-glutamic Acid: Structure, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Phthaloyl-L-glutamic acid, a key derivative of L-glutamic acid used widely in synthetic organic chemistry. Its primary utility lies in serving as a protected form of glutamic acid, enabling specific chemical modifications at the carboxyl groups while the amino group remains inert. This document details its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and applications, particularly in the realm of peptide synthesis and the development of bioactive molecules.

Chemical Structure and Identification

This compound is a derivative of L-glutamic acid where the primary amino group is protected by a phthaloyl group.[1] This protection is robust and stable under various reaction conditions, yet can be removed when desired. The structure consists of a phthalimide (B116566) group attached to the alpha-carbon of the L-glutamic acid backbone.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | [1] |

| CAS Number | 340-90-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁NO₆ | [1][2][3][4] |

| SMILES | OC(=O)CC--INVALID-LINK--C(O)=O | [4] |

| InChI Key | FEFFSKLJNYRHQN-VIFPVBQESA-N | [4] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are crucial for its identification and quality control in research and manufacturing settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 277.23 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 160-162 °C | [4][6] |

| Solubility | Soluble in polar solvents like water and alcohols.[5] Solubility in water is >41.6 µg/mL at pH 7.4.[1][2] | [1][2][5] |

| Optical Activity | [α]25/D -45° to -41° (c = 10 g/mL in H₂O) | |

| pKa | 3.45 ± 0.10 (Predicted) | [2][6] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR | Recorded in DMSO-d₆ (600 MHz): Signals in the region of 7.90-7.81 ppm (m, 4H, aromatic protons) and 5.46-5.51 ppm (m, 1H, alpha-CH proton). | [7] |

| ¹³C NMR | Recorded in DMSO (150 MHz): Signals include those for carboxyl and carbonyl carbons, aromatic carbons (e.g., ~132.02 ppm), and aliphatic carbons (CH, CH₂ groups). | [7] |

| HRMS (ESI+) | The structure is confirmed by the presence of a peak for the [M+Na]⁺ ion at an m/z value of 300.0472. | [7] |

| IR Spectroscopy | Characteristic peaks corresponding to C=O stretching (carboxyl and imide), C-N stretching, and aromatic C-H deformation. | [8][9] |

Experimental Protocols and Workflows

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the direct condensation of L-glutamic acid with phthalic anhydride (B1165640).[10] Care must be taken to avoid racemization, which can occur under harsh conditions such as excessive heat or the use of acetic anhydride in the initial step.[11]

Detailed Protocol:

-

Reactant Mixture: Suspend one molar equivalent of L-glutamic acid and one molar equivalent of phthalic anhydride in a suitable solvent, such as glacial acetic acid.[10]

-

Heating: Heat the mixture under reflux for a specified duration (e.g., several hours) to facilitate the condensation reaction and the formation of the imide ring.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the crude product by filtration and wash it with a suitable solvent like methanol (B129727) to remove unreacted starting materials and byproducts.[10]

-

Drying: Dry the purified product under a vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, TLC, and spectroscopic analyses (NMR, IR, MS) as detailed in Table 3.

Application in γ-L-Glutamyl Transfer Reactions

This compound is a precursor to N-phthaloyl-L-glutamic anhydride, an important chiral reagent.[12][13] The anhydride allows for the regioselective acylation of other amino acids or amines at the γ-carboxyl position, a critical step in synthesizing γ-glutamyl peptides.[8] This process is valuable because γ-glutamylation can enhance properties like solubility or modify biological activity.[13]

Protocol Outline:

-

Anhydride Formation: this compound is converted to its anhydride. Using N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions is preferred to prevent racemization, which can be an issue when using acetic anhydride with heat.[8]

-

Acylation Reaction: The resulting anhydride is reacted with a target amino acid or amine. The sterically less hindered γ-carbonyl group is preferentially attacked, leading to the formation of a γ-amide bond.[8]

-

Deprotection: The phthaloyl protecting group is removed, typically using hydrazine hydrate (B1144303) in a solvent like ethanol, to yield the final γ-glutamyl derivative.[7]

Applications in Drug Development and Research

The primary role of this compound is as a building block in chemical synthesis.

-

Peptide Synthesis: It serves as a protected glutamic acid residue for incorporation into peptide chains during solution-phase synthesis.[4]

-

Precursor for Bioactive Molecules: It is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of thalidomide (B1683933) and its analogs.[14] It is also a monomer for the synthesis of novel, optically active copolyamides.[10]

-

γ-Glutamyl Derivatives: As detailed above, it is the starting material for producing N-phthaloyl-L-glutamic anhydride, a reagent that facilitates the synthesis of γ-glutamyl peptides.[12][13] These derivatives are of interest as they can possess unique biological properties, such as altered taste, improved solubility, or different therapeutic effects compared to the parent amino acid.[13]

Conclusion

This compound is a foundational molecule for advanced organic synthesis, particularly in fields related to peptide chemistry and drug discovery. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and derivatization, make it an indispensable tool for researchers. The ability to use it to create chiral γ-glutamyl linkages opens up avenues for developing novel peptides and other bioactive compounds with tailored properties. This guide provides the essential technical information required for its effective use in a professional research and development setting.

References

- 1. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. N-Phthaloyl- L -glutamic acid 99 HPLC 340-90-9 [sigmaaldrich.com]

- 5. CAS 340-90-9: this compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound(340-90-9)IR [m.chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Phthaloyl-L-glutamic acid (CAS: 340-90-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-L-glutamic acid, with the CAS number 340-90-9, is a pivotal molecule in synthetic organic chemistry and drug discovery. As a derivative of the endogenous amino acid L-glutamic acid, it serves as a crucial chiral building block in the synthesis of a variety of bioactive molecules, most notably as a key intermediate in the production of thalidomide (B1683933) and its analogues. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance and applications. The information is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of an L-glutamic acid moiety where the primary amine is protected by a phthaloyl group. This phthalimido protection imparts specific reactivity and stereochemical stability to the molecule.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO₆ | [1][2] |

| Molecular Weight | 277.23 g/mol | [1][2] |

| CAS Number | 340-90-9 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 160-162 °C | [1] |

| Optical Activity | [α]²⁵/D -45° to -41° (c = 10 g/mL in H₂O) | [3] |

| Solubility | >41.6 µg/mL in water at pH 7.4 | [1] |

| pKa | 3.45 ± 0.10 (Predicted) |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆, 600 MHz) | ¹³C NMR (DMSO-d₆, 151 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| 12.03 (br s, 2H) | -COOH |

| 7.85-7.93 (m, 4H) | Aromatic CH |

Note: Specific chemical shifts for the aliphatic protons were not explicitly detailed in the searched literature but are expected in the upfield region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3315 - 2970 | O-H stretch (carboxylic acid), C-H stretch |

| 1774 | C=O stretch (imide, symmetric) |

| 1710 | C=O stretch (imide, asymmetric and carboxylic acid) |

| 1383 | C-N stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound and its derivatives shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ is typically observed. Common fragments arise from the loss of water, carboxyl groups, and cleavage of the phthalimide (B116566) moiety. For the DL-form, major fragments have been observed at m/z 186, 173, and 104.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via the direct condensation of L-glutamic acid and phthalic anhydride (B1165640).

Materials:

-

L-Glutamic acid

-

Phthalic anhydride

-

Acetic anhydride

-

Hydrochloric acid (2N)

-

Deionized water

-

Ethanol

Procedure:

-

A suspension of L-glutamic acid and an equimolar amount of phthalic anhydride is prepared in pyridine.

-

The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the pyridine is removed under reduced pressure to yield the crude phthalamic acid intermediate.

-

The crude intermediate is then heated with acetic anhydride to facilitate the closure of the phthalimide ring. This step also results in the dehydration of the glutamic acid residue to form N-Phthaloyl-L-glutamic anhydride.

-

To obtain this compound, the anhydride is hydrolyzed. This can be achieved by dissolving the anhydride in warm water or by hydrolysis with a boiling 2N acid solution.[4]

-

The product is then isolated by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the analysis of this compound purity.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient elution is typically employed.

-

Mobile Phase A: An aqueous buffer (e.g., phosphate (B84403) buffer) at a slightly acidic pH.

-

Mobile Phase B: Acetonitrile or methanol.

General Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare the sample solution by dissolving the synthesized product in the same solvent.

-

Set the HPLC parameters:

-

Flow rate: e.g., 1.0 mL/min

-

Injection volume: e.g., 10 µL

-

Column temperature: e.g., 25 °C

-

UV detection wavelength: Determined by UV-Vis scan (typically around 220 nm).

-

-

Run a gradient elution, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compound and any impurities.

-

The purity is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Biological Activity and Applications

Role in Drug Development

This compound is a well-established precursor in the synthesis of thalidomide and its more potent and safer analogues, lenalidomide (B1683929) and pomalidomide. These immunomodulatory drugs (IMiDs) are cornerstone therapies for multiple myeloma and other hematological malignancies. The glutamic acid moiety is crucial for the biological activity of these compounds, as it is responsible for their binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.

Immunomodulatory and Anti-inflammatory Potential

Cytotoxicity

N-phthaloyl amino acids, including the glutamic acid derivative, have been reported to exhibit no significant cytotoxicity in vitro against various tumor cell lines and normal spleen cells.[5] This favorable cytotoxicity profile is a desirable characteristic for potential therapeutic agents.

Signaling Pathways

The primary mechanism of action for thalidomide and its analogues, which are synthesized from this compound, involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. The glutarimide (B196013) ring, derived from the glutamic acid portion of the precursor, is essential for this interaction. Binding of the IMiD to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation is a key event that underlies the anti-proliferative and immunomodulatory effects of these drugs.

While this compound itself is a precursor and not the final active drug, its structural features are fundamental to the downstream biological activities of the IMiDs. The precise signaling pathways directly modulated by this compound are not as extensively studied as those of its derivatives. However, given its structural similarity to glutamic acid, it is conceivable that it may interact with glutamate (B1630785) signaling pathways, although this remains an area for further investigation.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its importance as a chiral precursor for the synthesis of life-saving immunomodulatory drugs is well-established. Furthermore, emerging research highlights the intrinsic anti-inflammatory and immunomodulatory potential of the N-phthaloyl amino acid scaffold. This technical guide provides a foundational resource for researchers, consolidating key data and experimental methodologies to facilitate further investigation and application of this versatile compound. Future research could focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to unlock its full therapeutic potential.

References

- 1. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phthaloyl-DL-glutamic acid | C13H11NO6 | CID 92225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phthaloyl- L -glutamic acid 99 HPLC 340-90-9 [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

N-Phthaloyl-L-glutamic Acid: A Technical Guide to its Discovery and Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-L-glutamic acid, a derivative of L-glutamic acid, holds a significant, albeit shadowed, place in the history of medicinal chemistry. Primarily recognized as a crucial intermediate in the synthesis of thalidomide (B1683933), its story is inextricably linked to one of the most cautionary tales in modern drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document details historical context, experimental protocols for its synthesis, and key quantitative data, offering a thorough understanding of this pivotal molecule.

Discovery and Historical Context

The discovery of this compound is not a standalone event but rather a consequential step in the development of thalidomide. The history of thalidomide is complex, with conflicting reports about its initial synthesis.[1] While some sources suggest British scientists may have synthesized it as early as 1949, the most widely acknowledged synthesis is attributed to scientists at the German pharmaceutical company Chemie Grünenthal in the mid-1950s.[2][3]

Thalidomide was first synthesized in March 1954 by Dr. Wilhelm Kunz and Dr. Herbert Keller at Grünenthal as a byproduct of their research into glutamic acid.[2] The company patented the drug in 1954 and launched it in 1957 as a sedative and antiemetic, famously marketed for treating morning sickness in pregnant women.[1][2] This led to the tragic epidemic of severe congenital malformations, a dark chapter in pharmaceutical history that prompted significant reforms in drug testing and regulation.[3]

The synthesis of thalidomide, and therefore the creation of this compound, was a key chemical step. The process involved the reaction of a phthalic acid derivative with the amino group of glutamic acid or its derivatives. This phthaloylation step served to protect the amino group, allowing for subsequent chemical modifications to form the glutarimide (B196013) ring of thalidomide. The primary route for the formation of this compound is the reaction between phthalic anhydride (B1165640) and L-glutamic acid.[4][5]

Chemical and Physical Properties

This compound is a white crystalline powder. Its chemical structure consists of an L-glutamic acid moiety where the amino group is protected by a phthaloyl group.[6][7] This protection makes it a useful building block in peptide synthesis and other organic syntheses.[8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₆ | [6] |

| Molecular Weight | 277.23 g/mol | [6] |

| Melting Point | 160-162 °C | [9] |

| Optical Activity | [α]25/D -45 to -41° (c = 10 g/mL in H₂O) | |

| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | [6] |

| CAS Number | 340-90-9 |

Synthesis of this compound

The synthesis of this compound is a well-established laboratory procedure. Several methods have been reported, with the most common approach involving the reaction of L-glutamic acid with phthalic anhydride.

Experimental Protocol: Reaction of L-glutamic acid with Phthalic Anhydride

This protocol is based on a common synthetic route described in the literature.[5]

Materials:

-

L-glutamic acid

-

Phthalic anhydride

-

Acetic acid

-

Methanol

Procedure:

-

A mixture of equimolar amounts of L-glutamic acid and phthalic anhydride is prepared in acetic acid.

-

The mixture is heated at 60 °C for 1 hour, then at 90 °C for 2 hours, and finally refluxed at 130 °C for 8 hours until a viscous solution is formed.

-

The reaction mixture is cooled to room temperature.

-

Methanol (30 mL) is added to the cooled mixture to precipitate the product.

-

The precipitate is filtered and washed with methanol.

-

The resulting this compound is dried under vacuum.

Role in the Synthesis of Thalidomide

This compound is a direct precursor to thalidomide. The synthesis of thalidomide from this intermediate typically involves the formation of the glutarimide ring.

Experimental Protocol: Synthesis of Thalidomide from N-Phthaloyl-DL-glutamic acid

The following is a representative procedure for the cyclization of N-Phthaloyl-DL-glutamic acid to form thalidomide.[4]

Materials:

-

N-Phthaloyl-DL-glutamic acid

-

Diphenyl ether

Procedure:

-

N-Phthaloyl-DL-glutamic acid is reacted with ammonium acetate in diphenyl ether.

-

The reaction parameters such as time and temperature are optimized to achieve the highest yield. A reported synthesis describes a high overall yield of 56% for the two-step process starting from phthalic anhydride and L-glutamic acid.[4]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound and its subsequent conversion to thalidomide.

Caption: Synthesis of this compound.

Caption: Conversion of N-Phthaloyl-DL-glutamic acid to Thalidomide.

Conclusion

This compound, while chemically straightforward, carries a heavy historical legacy due to its role as a key intermediate in the synthesis of thalidomide. Its discovery and use are fundamentally linked to the rise and fall of thalidomide as a therapeutic agent. For researchers and professionals in drug development, the story of this compound serves as a potent reminder of the critical importance of rigorous preclinical testing and the profound impact that a single molecule can have on society. Understanding its synthesis and properties remains relevant for historical context and for its continued use in organic synthesis.

References

- 1. oncozine.com [oncozine.com]

- 2. thalidomide-tragedy.com [thalidomide-tragedy.com]

- 3. THE UNPREDICTABLE HISTORY OF THALIDOMIDE - lcmpub.com [lcmpub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CAS 340-90-9: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound [chembk.com]

An In-depth Technical Guide to the Solubility and Stability of N-Phthaloyl-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-Phthaloyl-L-glutamic acid. The information contained herein is intended to support research, development, and formulation activities involving this compound. This document details experimental protocols for solubility and stability assessment, presents available solubility data, and outlines potential degradation pathways.

Introduction

This compound is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group. This protection strategy is utilized in peptide synthesis and the manufacturing of various organic compounds, including specialty polymers.[1] The phthaloyl group is known for its stability under both acidic and basic conditions, making it an effective protecting group that can be selectively removed by hydrazinolysis.[2][3] Understanding the solubility and stability of this compound is critical for its application in synthesis, formulation, and as a starting material in drug development.

Solubility Profile

A comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of solvents is limited. However, based on available information from chemical suppliers, related polymer studies, and general chemical principles, a qualitative and semi-quantitative solubility profile can be compiled.

Summary of Solubility Data

The solubility of this compound is significantly influenced by the pH of aqueous solutions and the polarity of organic solvents. As a dicarboxylic acid, its solubility in water is expected to increase substantially at higher pH values due to the deprotonation of the carboxylic acid groups, forming more soluble carboxylate salts.

| Solvent/System | Solubility | Data Source/Reference | Notes |

| Aqueous Systems | |||

| Water (pH 7.4) | > 41.6 µg/mL | PubChem[4] | This is a minimum solubility value from a high-throughput screening assay. |

| Water (unspecified pH) | High | Sigma-Aldrich | A solution of 10 g/mL in H₂O is mentioned for optical activity measurement, implying high solubility is achievable, likely through salt formation at a non-neutral pH. |

| Polar Aprotic Solvents | |||

| N,N-Dimethylformamide (DMF) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in DMF. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in DMSO. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in NMP. |

| N,N-Dimethylacetamide (DMAc) | Soluble | Inferred from polymer data[1] | Polyamides derived from this compound are readily soluble in DMAc. |

| Polar Protic Solvents | |||

| Ethanol | Insoluble | Inferred from polymer data[1] | Polyamides derived from this compound are insoluble in ethanol. |

| Methanol | Insoluble | Inferred from polymer data[1] | Polyamides derived from this compound are insoluble in methanol. |

| Non-Polar Solvents | |||

| Methylene (B1212753) Chloride | Insoluble | Inferred from polymer data[1] | Polyamides derived from this compound are insoluble in methylene chloride. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections describe the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[5][6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water at various pH values, ethanol, methanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid sediment. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration of the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standards of known concentrations. Use the calibration curve to determine the concentration of the saturated solution, which represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer. This method is faster and amenable to high-throughput formats.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic method (e.g., 1 to 2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements. The concentration at which precipitation is first observed is the kinetic solubility.

-

Quantification (Optional): For a more precise measurement, the plate can be filtered using a filter plate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly for determining appropriate storage conditions and shelf-life. The primary points of potential degradation are the hydrolysis of the phthalimide (B116566) ring and the ester-like amide bonds.

Stability Under Forced Degradation Conditions

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Acidic Hydrolysis: The phthalimide group is generally stable to acidic conditions.[2] However, under harsh acidic conditions (e.g., strong acid and elevated temperature), hydrolysis of the amide bonds of the phthalimide ring could occur, leading to the formation of phthalic acid and L-glutamic acid.

-

Basic Hydrolysis: Strong basic conditions can lead to the hydrolysis of the phthalimide ring, yielding phthalamic acid derivatives and eventually phthalic acid and L-glutamic acid.

-

Oxidative Degradation: The molecule does not contain functional groups that are highly susceptible to oxidation, but degradation could potentially occur under aggressive oxidative stress (e.g., high concentrations of hydrogen peroxide).

-

Thermal Degradation: As a solid, this compound is expected to be thermally stable up to its melting point (around 160-162°C). Degradation at elevated temperatures would likely involve decarboxylation or complex decomposition pathways.

-

Photostability: The aromatic phthalimide moiety suggests that the compound may absorb UV light, and therefore, its photostability should be evaluated according to ICH Q1B guidelines.

Experimental Protocol for Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal (Solution): Heat a solution at 80°C for 48 hours.

-

Thermal (Solid): Store the solid compound at 105°C for 24 hours.

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Recommended Analytical Methodology: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for both solubility and stability studies.

Proposed HPLC Method Parameters

The following conditions, adapted from methods for similar N-protected amino acids, can serve as a starting point for method development.[8][9]

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute the compound and any more hydrophobic degradants, then return to initial conditions for re-equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm and 280 nm (or scan with PDA detector) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50 v/v) |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.

Conclusion

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. benchchem.com [benchchem.com]

- 9. Separation of N-Carbamyl-L-glutamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Analysis of N-Phthaloyl-L-glutamic Acid: A Technical Guide

Introduction

N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group. This modification is crucial in peptide synthesis and other areas of medicinal chemistry, preventing the amino group from participating in unwanted side reactions. Accurate structural confirmation and purity assessment of this compound are paramount for its application in research and drug development. This document provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent/Frequency |

| 12.03 | Broad Signal | 2H | Carboxylic Acid (-COOH) | DMSO-d₆ / 600 MHz |

| 7.85 - 7.93 | Multiplet | 4H | Aromatic (Phthaloyl) | DMSO-d₆ / 600 MHz |

| 5.31 | Singlet | 1H | α-CH | DMSO-d₆ / 600 MHz |

| 2.71 | Multiplet | 2H | γ-CH₂ | DMSO-d₆ / 600 MHz |

| 2.32 | Triplet | 2H | β-CH₂ | DMSO-d₆ / 600 MHz |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent/Frequency |

| 180.5 | Carboxylic Acid Carbon | DMSO / 150 MHz |

| 177.1 | Carboxylic Acid Carbon | DMSO / 150 MHz |

| 158.9 | Phthaloyl Carbonyl Carbon | DMSO / 150 MHz |

| 137.2 | Aromatic Carbon | DMSO / 150 MHz |

| 129.5 | Aromatic Carbon | DMSO / 150 MHz |

| 117.8 | Aromatic Carbon | DMSO / 150 MHz |

| 56.5 | α-Carbon | DMSO / 150 MHz |

| 41.4 | γ-Carbon | DMSO / 150 MHz |

| 32.3 | β-Carbon | DMSO / 150 MHz |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Ion Type | Technique |

| 300.0472 | [M+Na]⁺ | HRMS (ESI⁺) |

| 277.0586 | [M] | Monoisotopic Mass (Computed) |

Table 4: Infrared (IR) Spectroscopy Data

While specific peak values for this compound are not detailed in the available literature, the technique is consistently used for characterization. The expected characteristic absorptions would include:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid groups.

-

~1775 cm⁻¹ and ~1710 cm⁻¹: Symmetric and asymmetric C=O stretching of the phthalimide (B116566) group.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid groups.

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

Experimental Protocols

The data presented in this guide were obtained through established analytical chemistry protocols.

2.1 Synthesis of this compound

The compound is typically synthesized via the condensation reaction of one equimolar equivalent of L-glutamic acid with one equimolar equivalent of phthalic anhydride.[1] The reaction is carried out in a solution of acetic acid.[1]

2.2 NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 600 MHz or 400 MHz spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

2.3 Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source in positive ion mode (ESI⁺).[3] This technique provides highly accurate mass-to-charge ratio (m/z) data, enabling the confirmation of the elemental composition.[3]

2.4 Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra were recorded on a Bruker Tensor 27 or Bruker Vector 22 spectrometer.[2][3] Samples were prepared as potassium bromide (KBr) pellets, a common technique for solid-state IR analysis.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Thermochemical Properties of N-Phthaloyl-L-glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-L-glutamic acid is a pivotal intermediate in peptide synthesis and various areas of medicinal chemistry, serving as a protected form of L-glutamic acid. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessment, and formulation development. This technical guide provides a comprehensive overview of the thermochemical characteristics of this compound, including its fundamental physicochemical properties. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide presents comparative data for its constituent molecules, L-glutamic acid and phthalimide/phthalic anhydride (B1165640), to offer valuable insights. Furthermore, detailed experimental protocols for key analytical techniques, namely bomb calorimetry and differential scanning calorimetry, are provided to facilitate the determination of these crucial parameters.

Physicochemical Properties

This compound (C₁₃H₁₁NO₆) is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₆ | [2][3] |

| Molecular Weight | 277.23 g/mol | [2][3] |

| Melting Point | 160-162 °C | [4][5] |

| Boiling Point (Predicted) | 519.0 ± 40.0 °C | [4][5] |

| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [4][5] |

| Appearance | White to off-white solid | [5] |

| Solubility | >41.6 µg/mL in water at pH 7.4 | [6] |

Thermochemical Data

Comparative Thermochemical Data

The following tables summarize the standard molar enthalpies of formation and combustion for L-glutamic acid, phthalic anhydride, and phthalimide. These values provide a foundational context for the expected thermochemical behavior of this compound.

Table 2.1: Standard Molar Enthalpy of Formation (ΔfH°)

| Compound | Formula | State | ΔfH° (kJ/mol) | Source |

| L-Glutamic Acid | C₅H₉NO₄ | solid | -1009.2 ± 0.8 | [7] |

| Phthalic Anhydride | C₈H₄O₃ | solid | -460.0 ± 0.5 | [8] |

| Phthalimide | C₈H₅NO₂ | solid | -206.0 ± 3.4 | [9] |

Table 2.2: Standard Molar Enthalpy of Combustion (ΔcH°)

| Compound | Formula | State | ΔcH° (kJ/mol) | Source |

| L-Glutamic Acid | C₅H₉NO₄ | solid | -2244.3 ± 0.5 | [7] |

| Phthalic Anhydride | C₈H₄O₃ | solid | -3255.3 ± 0.4 | [8] |

| Phthalimide | C₈H₅NO₂ | solid | -3654.7 ± 2.7 | [9] |

Experimental Protocols

To determine the thermochemical properties of this compound, standard experimental techniques such as bomb calorimetry and differential scanning calorimetry are employed.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the heat of combustion of this compound at constant volume.

Methodology:

-

Sample Preparation: A pellet of known mass (approximately 1 gram) of this compound is prepared using a pellet press.[10]

-

Bomb Assembly: The pellet is placed in a sample cup within the bomb calorimeter. A fuse wire of known length and material is connected to the electrodes, ensuring it is in contact with the sample.[10][11]

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid during combustion. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[2][11]

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2.000 L). The bucket is then placed within an insulating jacket to create a near-adiabatic environment.[2][10]

-

Temperature Measurement: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Post-Analysis: The bomb is depressurized, and any unburned fuse wire is measured to correct for the heat of ignition.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and any acid formation.[12]

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of this compound as a function of temperature and to identify any phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (2-10 mg) of finely ground this compound is placed in an aluminum DSC pan. The pan is hermetically sealed.[13][14] An empty, sealed pan is used as a reference.[15]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen.[13]

-

Temperature Program: A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.[15]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity. Endothermic or exothermic peaks in the thermogram indicate phase transitions, such as melting or decomposition, and the enthalpy of these transitions can be calculated from the peak area.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound.

Conclusion

While direct experimental thermochemical data for this compound remains to be comprehensively determined and published, this guide provides a robust framework for its investigation. By utilizing the comparative data of its constituent molecules and applying the detailed experimental protocols for bomb calorimetry and differential scanning calorimetry, researchers and drug development professionals can obtain the necessary data to support process development, safety assessments, and formulation design. The presented workflow offers a clear roadmap for the systematic thermochemical characterization of this important amino acid derivative.

References

- 1. L-Glutamic acid (CAS 56-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. ivypanda.com [ivypanda.com]

- 6. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Glutamic acid [webbook.nist.gov]

- 8. Phthalic anhydride [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. web.williams.edu [web.williams.edu]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. biopchem.education [biopchem.education]

- 13. 2.7. Differential Scanning Calorimetry (DSC) [bio-protocol.org]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. web.williams.edu [web.williams.edu]

Racemization-Free Synthesis of γ-Glutamyl Amino Acids: A Technical Guide Using N-Phthaloyl-L-Glutamic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of γ-glutamyl amino acids, a critical class of molecules with significant biological and sensory properties. The use of N-phthaloyl-L-glutamic anhydride (B1165640) (NPGLA) as a chiral γ-L-glutamyl transfer reagent offers a streamlined, racemization-free pathway to these valuable dipeptides. This guide will detail the underlying chemistry, provide comprehensive experimental protocols, and present quantitative data to support the efficacy of this methodology.

Introduction: The Significance of γ-Glutamyl Peptides

γ-Glutamyl derivatives are characterized by an amide bond formed between the γ-carboxyl group of a glutamic acid residue and the amino group of another amino acid or peptide.[1] This "pseudo-peptide" bond is distinct from the typical α-peptide bond and imparts unique biochemical properties to the resulting molecule.[2] These compounds are of considerable interest due to their diverse biological activities and sensory attributes.[1] Enzymes such as γ-glutamyl transpeptidases are responsible for the natural formation and hydrolysis of these bonds.[2]

The chemical synthesis of γ-glutamyl peptides, however, presents challenges, most notably the potential for racemization at the chiral center of the glutamic acid residue and the need for regioselective acylation at the γ-carboxyl group. The methodology presented herein, utilizing N-phthaloyl-L-glutamic anhydride, effectively addresses these challenges.

The N-Phthaloyl-L-Glutamic Anhydride Approach

The use of N-phthaloyl-L-glutamic anhydride is advantageous for several reasons. The phthaloyl group serves as an effective protecting group for the amino function of L-glutamic acid, preventing unwanted side reactions.[3] More importantly, the cyclic anhydride structure preferentially activates the γ-carboxyl group for nucleophilic attack by an amino acid, ensuring regioselective formation of the γ-glutamyl linkage.[4] Crucially, the mild reaction conditions employed throughout the synthesis sequence prevent racemization, preserving the stereochemical integrity of the final product.[3][5]

The overall synthetic strategy involves two primary stages:

-

Acylation: The regioselective reaction of N-phthaloyl-L-glutamic anhydride with an amino acid to form the N-phthaloyl-γ-L-glutamyl amino acid.

-

Deprotection: The removal of the phthaloyl group to yield the final γ-L-glutamyl amino acid.

This approach often allows for a "one-pot" procedure, minimizing the need for intermediate purification steps and thereby improving overall efficiency.[1]

Quantitative Data Summary

The following tables summarize the yields of various steps in the synthesis of γ-glutamyl amino acids using N-phthaloyl-L-glutamic anhydride, as reported in the literature.

| Product | Starting Amino Acid | Yield | Reference |

| N-Phthaloyl-γ-glutamyl-S-methyl-L-cysteine | S-methyl-L-cysteine | 79% | [6] |

| (S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acid | 4-(octyloxy)aniline | 42% (overall) | [3] |

Table 1: Reported Yields for the Synthesis of γ-Glutamyl Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of γ-glutamyl amino acids via the N-phthaloyl-L-glutamic anhydride route.

Synthesis of N-Phthaloyl-L-Glutamic Anhydride

This procedure outlines the formation of the key chiral γ-L-glutamyl transfer reagent.

-

Step 1: Formation of N-Phthaloyl-L-Glutamic Acid:

-

Step 2: Cyclization to the Anhydride:

Note: While this one-pot method is efficient, some studies suggest that heating with acetic anhydride can lead to partial racemization if not carefully controlled.[4][6] Alternative, milder methods for cyclodehydration, such as the use of N,N'-dicyclohexylcarbodiimide (DCC) in an inert solvent like tetrahydrofuran (B95107) (THF) at room temperature, can be employed to ensure high optical purity.[4]

One-Pot Synthesis of γ-Glutamyl Amino Acids

This protocol describes the acylation and subsequent deprotection steps performed in a single reaction vessel.

-

Acylation:

-

Dissolve the this compound anhydride in N,N-dimethylformamide (DMF) at 22 °C.[1][6]

-

Add the desired amino acid to the solution. A key advantage of this method is that the carboxyl group of the incoming amino acid does not require protection.[1][6]

-

Allow the acylation reaction to proceed to completion.

-

-

Deprotection:

-

Once the acylation is complete, add water and 3.5 equivalents of hydrazine (B178648) hydrate (B1144303) to the reaction mixture to initiate the deprotection of the phthaloyl group.[1][6]

-

The removal of the N-phthaloyl protecting group proceeds effectively in aqueous DMF.[6]

-

Precipitate the final γ-glutamyl amino acid derivative by adding ethanol (B145695) at 0 °C.[1]

-

Visualizing the Synthesis and Key Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the core chemical transformation.

References

An In-depth Technical Guide to N-Phthaloyl-L-glutamic acid: A Derivative of L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phthaloyl-L-glutamic acid, a key derivative of L-glutamic acid. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a synthetic intermediate. While the direct biological activities of this compound are not extensively documented in publicly available literature, the known anti-inflammatory and immunomodulatory properties of related N-phthaloyl amino acid derivatives are discussed, alongside a relevant experimental protocol for assessing such activities.

Chemical and Physical Properties

This compound is a chiral molecule derived from the reaction of L-glutamic acid and phthalic anhydride (B1165640). The introduction of the phthaloyl group protects the amino functionality of glutamic acid, making it a valuable building block in peptide synthesis and other organic transformations.[1]

General Information

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | [2] |

| Synonyms | N-Phthalyl-L-glutamic acid, L-2-Phthalimidoglutaric acid | [2] |

| CAS Number | 340-90-9 | [2] |

| Molecular Formula | C₁₃H₁₁NO₆ | [2] |

| Molecular Weight | 277.23 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 160-162 °C | [4] |

| Optical Activity | [α]₂₅/D -45° to -41° (c = 10 g/mL in H₂O) | [3] |

| Solubility | >41.6 µg/mL (in water at pH 7.4) | [2] |

| Soluble in polar aprotic solvents such as N,N-dimethyl acetamide (B32628) (DMAc), N,N-dimethyl formamide (B127407) (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). | [5] |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H and ¹³C NMR Data for N-Phthaloyl-DL-glutamic anhydride in DMSO-d₆ [6]

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.89-8.00 | m | - | 135.52, 131.58, 124.09 |

| α-CH | 5.48 | dd | 13.0, 5.8 | 48.15 |

| γ-CH₂ | 3.07-3.17 | m | - | 29.92 |

| β-CH₂ | 2.92-3.03 | m | - | 20.87 |

| Imide C=O | - | - | - | 167.18 |

| Anhydride C=O | - | - | - | 166.77, 166.11 |

Note: This data is for the racemic anhydride. The spectra for the L-acid may show slight variations.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound and its derivatives is characterized by the presence of several key functional groups.

Table 2.2: Characteristic FTIR Absorption Bands for this compound Derivatives [5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1774 | Medium | C=O asymmetric stretch (imide) |

| ~1710 | Strong | C=O symmetric stretch (imide and carboxylic acid) |

| ~1383 | Strong | C-N stretch (imide) |

| ~729 | Medium | C-H bend (aromatic, ortho-disubstituted) |

Synthesis of this compound

This compound is typically synthesized via the condensation of L-glutamic acid with phthalic anhydride. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-glutamic acid

-

Phthalic anhydride

-

Acetic acid (glacial)

Procedure: [5]

-

In a round-bottomed flask, suspend one equimolar amount of L-glutamic acid in a minimal amount of glacial acetic acid.

-

Add one equimolar amount of phthalic anhydride to the suspension.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add methanol to the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Dry the resulting white solid under vacuum to yield this compound.

Note: A specific yield for this reaction is not consistently reported in the reviewed literature.

Synthesis of N-Phthaloyl-L-glutamic anhydride

The corresponding anhydride is a useful activated form of the molecule for subsequent reactions.

Experimental Protocol: Synthesis of N-Phthaloyl-L-glutamic anhydride [6]

Materials:

-

N-Phthaloyl-DL-glutamic acid (41.6 g)

-

Acetic anhydride (45 mL)

-

Ethyl acetate

Procedure:

-

Reflux a mixture of N-Phthaloyl-DL-glutamic acid in acetic anhydride for 15 minutes.

-

Allow the mixture to cool to room temperature, during which crystallization should occur.

-

Collect the crystals by filtration.

-

Wash the crystals with ethyl acetate.

-

Dry the colorless, acicular crystals.

Yield: 95% (36.9 g)[6]

Role in Synthesis

The primary application of this compound is as a protected amino acid derivative for use in organic synthesis.

Peptide Synthesis

The phthaloyl group serves as an effective protecting group for the amine functionality of L-glutamic acid, preventing its participation in undesired side reactions during peptide bond formation. The carboxylic acid groups can then be selectively activated for coupling with other amino acids or amines.

Synthesis of Thalidomide and Analogs

This compound is a key precursor in the synthesis of thalidomide. The synthesis involves the cyclization of the glutamic acid moiety to form the glutarimide (B196013) ring.

References

- 1. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]

- 2. This compound | C13H11NO6 | CID 160453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phthaloyl-DL-glutamic Acid and Its Anhydride

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Phthaloyl-DL-glutamic acid and its corresponding anhydride (B1165640). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and key logical workflows.

Introduction

N-Phthaloyl-DL-glutamic acid is a derivative of glutamic acid, an essential amino acid.[1] The phthaloyl group serves as a protecting group for the amino functionality of glutamic acid, making it a valuable intermediate in peptide synthesis and the development of pharmaceutical compounds.[2][3] Its anhydride, N-Phthaloyl-DL-glutamic anhydride, is a key activated form used in various chemical reactions, including N-terminal protein derivatization and the synthesis of glutamine derivatives.[2][4][5] This guide will delineate the properties and protocols associated with both the acid and its anhydride form, given their close synthetic relationship.

Physical Properties

The physical characteristics of N-Phthaloyl-DL-glutamic acid and its anhydride are summarized below. These properties are crucial for handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Identifiers

| Property | N-Phthaloyl-DL-glutamic Acid | N-Phthaloyl-DL-glutamic Anhydride |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)pentanedioic acid[6] | 2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione[2][7] |

| CAS Number | 6349-98-0, 2301-52-2[6][8] | 3343-28-0[7] |

| Molecular Formula | C₁₃H₁₁NO₆[6][8] | C₁₃H₉NO₅[2][7] |

| Molecular Weight | 277.23 g/mol [6][8] | 259.21 g/mol [2][7] |

| Exact Mass | 277.05863707 Da[6][9] | 259.048065 Da[2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O[6] | C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O[2][7] |

| InChI Key | FEFFSKLJNYRHQN-UHFFFAOYSA-N[6][10] | ICDLEMPZXFCQEB-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | N-Phthaloyl-DL-glutamic Acid | N-Phthaloyl-DL-glutamic Anhydride |

| Appearance | Crystalline solid | White to off-white crystalline powder[2][11] |

| Melting Point | 189-193 °C[5][8] | 197-201 °C (lit.)[12] (Some sources report 202-208 °C[2]) |

| Solubility | Soluble in boiling water[5]. Phthalimide-containing polyamides are readily soluble in polar aprotic solvents like DMAc, DMF, and DMSO[13]. | Excellent solubility in polar aprotic solvents like dioxane[2][12]. |

| Thermal Stability | Data not specified | Thermally stable up to its decomposition temperature, which typically begins above 250°C[2]. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of N-Phthaloyl-DL-glutamic acid and its anhydride.

Table 3: Spectroscopic Data for N-Phthaloyl-DL-glutamic Anhydride

| Technique | Observed Peaks / Signals |

| ¹H NMR (600 MHz, DMSO-d₆) | δ: 8.00-7.89 (m, 4H, Aromatic), 5.48 (dd, 1H), 3.17-3.07 (m, 1H), 3.03-2.92 (m, 1H), 2.68-2.55 (m, 1H), 2.19-2.07 (m, 1H)[14] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ: 167.18, 166.77, 166.11, 135.52, 131.58, 124.09, 48.15, 29.92, 20.87[14] |

| Infrared (IR) | Characteristic double absorption bands for the cyclic anhydride carbonyl group at 1810 and 1760 cm⁻¹[2]. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 259, corresponding to the intact molecule[2]. |

Note: Detailed spectroscopic data for the DL-acid form is less commonly reported as it is often immediately converted to the anhydride for subsequent reactions. Spectra are available from sources like ChemicalBook and SpectraBase for detailed analysis.[10][15][16]

Chemical Properties and Applications

-

Stereochemistry : The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D and L enantiomers.[2] Racemization can occur under the thermal conditions often used for synthesis.[2] However, methods exist to produce enantiomerically pure forms by controlling reaction temperatures or using resolving agents.[2]

-

Reactivity : The anhydride is susceptible to nucleophilic attack. It undergoes hydrolysis in the presence of water to yield N-Phthaloyl-DL-glutamic acid.[2] Its reaction with amines is a key application, allowing for the formation of amide bonds.[2]

-

Applications :

-

Peptide Synthesis : The phthaloyl group acts as a protecting group for the N-terminus of glutamic acid. The anhydride is used to introduce this protected residue into a peptide chain.[2][3]

-

Protein Derivatization : The anhydride is used for the N-terminal derivatization of proteins, which increases hydrophobicity and aids in separation and identification by mass spectrometry.[2]

-

Edman Degradation : It can be used in the Edman degradation technique for sequencing amino acids in a protein.[2]

-

Drug Development : Derivatives have been investigated for therapeutic potential in neurology and oncology and are used as intermediates in the synthesis of pharmaceuticals like thalidomide.[2][17]

-

Experimental Protocols

The synthesis is typically a two-step process involving the initial formation of the acid followed by its cyclization to the anhydride.

Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid

-

Objective : To synthesize N-Phthaloyl-DL-glutamic acid from phthalic anhydride and DL-glutamic acid.

-

Methodology : A direct fusion method involves heating an intimate mixture of phthalic anhydride and DL-glutamic acid.[2]

-

Combine equimolar amounts of phthalic anhydride and DL-glutamic acid.

-

Heat the mixture to a temperature range of 165-180°C.[2]

-

Maintain the temperature for 4-8 hours to drive the condensation reaction.[2]

-

The crude product, N-phthaloyl-DL-glutamic acid, is formed. Note: Using L-glutamic acid under these high temperatures often leads to racemization, resulting in the DL-product.[5]

-

Step 2: Synthesis of N-Phthaloyl-DL-glutamic Anhydride

-

Objective : To convert N-Phthaloyl-DL-glutamic acid into its anhydride form.

-

Methodology : This is achieved through dehydration using acetic anhydride.[2][4]

-

Place N-Phthaloyl-DL-glutamic acid (e.g., 41.6 g) in a round-bottom flask.[14]

-

Add acetic anhydride (e.g., 45 mL).[14]

-

Reflux the mixture for a short duration, typically 15 minutes.[2][14] Prolonged heating should be avoided.

-

Allow the reaction mixture to cool to room temperature, during which the anhydride product will crystallize.[2]

-

Isolate the colorless, needle-like crystals by filtration.

-

Wash the crystals with a solvent like ethyl acetate (B1210297) and dry under vacuum.[2] This protocol typically results in a high yield (around 95%).[2]

-

-

Objective : To accurately measure the melting point range of the synthesized compound, which serves as an indicator of purity.[18]

-

Methodology : A standard method involves using a capillary melting point apparatus.[18]

-

Ensure the sample (e.g., N-Phthaloyl-DL-glutamic anhydride) is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of a melting point apparatus.[18]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., ~180°C for the anhydride).

-